Amino-PEG5-alcohol

Catalog No.
S518595
CAS No.
34188-11-9
M.F
C10H23NO5
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG5-alcohol

CAS Number

34188-11-9

Product Name

Amino-PEG5-alcohol

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C10H23NO5

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C10H23NO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-11H2

InChI Key

DEOUHEFHTMMUCM-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCO)N

solubility

Soluble in DMSO

Synonyms

Amino-PEG5-alcohol

Canonical SMILES

C(COCCOCCOCCOCCO)N

The exact mass of the compound Amino-PEG5-alcohol is 237.1576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • Amino-PEG5-alcohol is a linker molecule. It contains two functional groups:
    • An amine group (NH2) at one end PubChem
    • A hydroxyl group (OH) at the other end BroadPharm:
  • The amine group can react with other molecules containing carboxylic acids or activated NHS esters to form stable bonds BroadPharm: .
  • The hydroxyl group allows for further chemical modifications or attachment of other functional groups BroadPharm: .
  • Due to the presence of both amine and hydroxyl groups, amino-PEG5-alcohol is water-soluble BroadPharm: , making it useful for applications in aqueous environments.

Potential Applications:

  • Bioconjugation: Amino-PEG5-alcohol can be used as a linker molecule to attach biomolecules (such as proteins, peptides, or drugs) to other molecules (like nanoparticles or surfaces) BroadPharm: . This can be useful for targeted drug delivery or creating biosensors.
  • Surface Modification: The molecule can modify the surface properties of materials, potentially improving their biocompatibility or targeting specific cells BroadPharm: .

Amino-PEG5-alcohol is a polyethylene glycol derivative characterized by the presence of an amino group and a hydroxyl group. Its chemical formula is C10H23NO5, and it has a CAS number of 34188-11-9. This compound is soluble in water, making it suitable for various biological applications. The amino group allows for reactivity with carboxylic acids and activated N-hydroxysuccinimide esters, facilitating the formation of stable amide bonds, which are crucial in bioconjugation processes .

  • Biomolecule Conjugation: By attaching Amino-PEG5-alcohol to a therapeutic drug molecule, it can improve the drug's solubility, stability, and reduce its immunogenicity (the ability to trigger an immune response).
  • Nanoparticle Modification: Amino-PEG5-alcohol can be conjugated to nanoparticles to enhance their targeting ability towards specific cells or tissues. The PEG spacer helps nanoparticles evade the immune system and improves their circulation time in the body.
  • Limited data exists on the specific hazards of Amino-PEG5-alcohol. However, PEGs are generally considered non-toxic and non-immunogenic.
  • As with any chemical, it's important to handle Amino-PEG5-alcohol with care following general laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and eye protection when working with the compound.
, such as nucleophilic substitution or reductive amination.
  • Purification: After synthesis, the product is purified using techniques like dialysis or chromatography to remove unreacted starting materials and by-products.
  • This method allows for the production of high-purity Amino-PEG5-alcohol suitable for research and industrial applications .

    Amino-PEG5-alcohol finds diverse applications across multiple fields:

    • Drug Delivery: Enhances the solubility and stability of therapeutic agents.
    • Bioconjugation: Used to link drugs or probes to biomolecules for targeted therapy.
    • Tissue Engineering: Acts as a scaffold material due to its biocompatibility.
    • Diagnostics: Utilized in the development of biosensors and diagnostic kits .

    Interaction studies involving Amino-PEG5-alcohol often focus on its reactivity with various biomolecules. The primary interactions include:

    • Protein Conjugation: The amino group readily forms stable conjugates with proteins via amide bonds, which can be used for targeted drug delivery.
    • Polymer Blending: Its hydroxyl group allows for blending with other polymers to enhance material properties.

    These interactions are crucial for developing advanced materials in biotechnology and materials science .

    Amino-PEG5-alcohol shares similarities with several other polyethylene glycol derivatives. Here are some comparable compounds:

    Compound NameFunctional GroupsUnique Features
    Azido-PEG5-alcoholAzide (-N3), Hydroxyl (-OH)Reacts with alkynes via click chemistry.
    Amino-PEG4-alcoholAmine (-NH2), Hydroxyl (-OH)Shorter PEG chain; different solubility properties.
    Carboxy-PEG5-alcoholCarboxylic acid (-COOH), Hydroxyl (-OH)Can form esters; reactive with alcohols.

    Uniqueness of Amino-PEG5-alcohol

    Amino-PEG5-alcohol's uniqueness lies in its dual functionality (amine and hydroxyl groups) combined with its specific molecular weight, which provides distinct properties for bioconjugation and drug delivery applications. This makes it particularly valuable in creating complex biomolecular structures that require precise functionalization .

    Ethylene Glycol Repeat Unit Configuration

    Each EG sub-unit adopts an O–C–C–O (OCCO) dihedral that is conformationally labile. Spectroscopic and simulation studies on linear polyethers show that gauche OCCO conformers stabilise water-compatible structures, whereas all-trans chains phase-separate or crystallise [4] [5]. In the five-unit oligomer the persistence length is only ≈0.4 nm, enabling a random-coil conformation that maximises contact between ether oxygens and surrounding water molecules [5].

    Terminal Functional Group Geometry (Amine vs Hydroxyl)

    The primary amine (-CH₂CH₂NH₂) is sp³-hybridised with an expected N–C–C bond angle of ~109°. Protonation (pK_a ≈ 9.5) converts it to a tetrahedral ammonium, increasing hydrogen-bond-donor capacity and ionic character.
    The terminal hydroxyl (-CH₂OH) is also tetrahedral; its O–C-C bond angle (~109°) and a donor–acceptor distance of 1.8–2.0 Å permit strong intra- or intermolecular hydrogen bonds. In solution, fast rotation around C–O bonds lets the two termini transiently interact, but steric freedom keeps the chain largely extended [5].

    Solubility and Stability Profiles

    Aqueous Solubility Mechanisms

    Amino-PEG5-alcohol is effectively infinitely soluble in water (> 999 g L⁻¹) [3]. Two complementary molecular phenomena explain this behaviour:

    • Hydrogen-bond saturation. Every repeat unit donates lone-pair electron density to water while simultaneously accepting hydrogen bonds, creating an enthalpically favourable hydration shell. Ultrafast vibrational spectroscopy shows that water reorientation around PEG oxygen atoms is slowed only marginally, so the entropic penalty is small [4].

    • Charge-distribution effects. Ab initio work revealed that inductive withdrawal along –CH₂–CH₂–O– segments renders ether oxygens more negative when separated by two carbon atoms, further strengthening water–oxygen interactions and favouring the gauche OCCO geometry that enhances solubility [4].

    The net result is a negative logP (–2.44) [2], classifying the molecule as highly hydrophilic. Short-chain analogues (PEG₁–PEG₄) display similar complete miscibility, whereas longer oligomers (> PEG₁₀₀) require elevated temperature to reach comparable solubility.

    pH-Dependent Degradation Pathways

    Although ether backbones are markedly more stable than ester or anhydride linkages, Amino-PEG5-alcohol is not inert under strongly basic or oxidative conditions:

    MediumDominant pathwayRepresentative observations
    pH ≥ 12 (alkaline)Nucleophilic attack of OH⁻ on α-carbon followed by C–O cleavageAqueous ethylene-glycol solutions at 101 °C dropped from pH 7.8 to pH 2.4 within 140 h owing to formation of glycolic and formic acids [6]. Short PEGs exhibit analogous scission kinetics, with ^1H NMR showing initial chain cleavage at terminal units followed by random backbone fission [7].
    Neutral (pH 7)Oxidative autodegradation via dissolved O₂ and trace metalsIn solar-collector studies, aerated PEG fluids formed organic acids over months, gradually decreasing pH and viscosity [6].
    pH ≤ 4 (acidic)Proton-catalysed ether cleavage (slower) and amine protonationHydrolytic weight-loss experiments on PEGylated networks showed minimal mass loss under pH 5–6 compared with alkaline controls, indicating acid suppression of nucleophilic attack [7] [8].

    Kinetic analyses of PEG-NHS hydrolysis corroborate the base-sensitivity: at pH 9 the half-life of activated PEG is < 9 min, versus > 120 min at pH 7.4 [9]. Because Amino-PEG5-alcohol lacks activated esters, its absolute rates are lower, but the same pH trend applies—hydroxide-mediated cleavage dominates, whereas acidic conditions primarily protonate the amine without appreciable chain scission.

    The synthesis of Amino-PEG5-alcohol requires sophisticated organic chemistry approaches that ensure both high yields and preservation of the sensitive amino functionality. The compound's dual functional nature, containing both an amino group and a hydroxyl group connected by a five-unit polyethylene glycol spacer, necessitates carefully orchestrated synthetic strategies.

    Traditional Organic Synthesis Routes

    Traditional synthetic approaches to Amino-PEG5-alcohol rely on well-established organic chemistry methodologies that have been refined over decades of research. These methods emphasize stepwise construction of the polyethylene glycol chain while maintaining functional group integrity throughout the synthetic sequence.

    Stepwise Etherification Strategies

    Williamson Ether Formation Methodology

    The Williamson ether formation represents the cornerstone synthetic approach for constructing the polyethylene glycol backbone of Amino-PEG5-alcohol [1]. This classical reaction involves the nucleophilic substitution of alkyl halides or tosylates by alkoxide ions, enabling the sequential assembly of ethylene glycol units. Research demonstrates that this reaction proceeds quantitatively under mild conditions when excess reactants are employed [1].

    The stepwise synthesis typically begins with a protected amino alcohol precursor, such as N-benzyloxycarbonyl-2-aminoethanol, which serves as the foundation for chain extension. The hydroxyl group is deprotonated using strong bases like potassium tert-butoxide or potassium bis(trimethylsilyl)amide, generating the reactive alkoxide nucleophile [1] [2]. Subsequent reaction with tosylated tetraethylene glycol monomers proceeds via the classical nucleophilic substitution mechanism, adding four ethylene oxide units in a single coupling step [1].

    Tosylate-Mediated Coupling Reactions

    Advanced synthetic protocols employ tosylate-activated intermediates to facilitate efficient chain extension reactions [3]. The process involves treating pentaethylene glycol with thionyl chloride under controlled conditions at 80°C for 18 hours, achieving 86% conversion to the corresponding bis-tosylate derivative [3]. This activated intermediate subsequently undergoes nucleophilic displacement with protected amino alcohols under basic conditions.

    The tosylate approach offers several distinct advantages over traditional halide-based methods. The para-toluenesulfonate leaving group exhibits excellent stability under the reaction conditions while maintaining high reactivity toward nucleophilic attack [3]. Additionally, the tosylate methodology minimizes competing elimination reactions that often plague halide-based approaches, particularly when working with longer polyethylene glycol chains.

    Solid-Phase Synthesis Methodologies

    Recent innovations in solid-phase synthesis have revolutionized the preparation of monodisperse polyethylene glycol derivatives, including Amino-PEG5-alcohol [4] [5] [6]. The methodology employs Wang resin as a solid support, functionalized with 4-benzyloxy benzyl alcohol groups that serve as attachment points for the growing polyethylene glycol chain [4].

    The synthetic cycle consists of three distinct steps: deprotonation, Williamson ether formation coupling, and detritylation [4]. tert-Butyl potassium serves as the deprotonating agent, converting the resin-bound alcohol to the corresponding alkoxide [4]. The coupling step utilizes tetraethylene glycol monomers bearing tosyl leaving groups and dimethoxytrityl protecting groups, enabling controlled chain extension [4].

    This solid-phase approach delivers exceptional benefits for Amino-PEG5-alcohol synthesis. The methodology achieves 82% yield for octaethylene glycol derivatives and 79% yield for dodecaethylene glycol analogs [4]. Critically, the entire synthesis proceeds without requiring chromatographic purification, as intermediates are purified through simple resin washing procedures [4].

    Protection/Deprotection Schemes for Amino Group Preservation

    tert-Butoxycarbonyl Protection Strategy

    The tert-butoxycarbonyl (Boc) protecting group represents the most widely employed strategy for amino group preservation during Amino-PEG5-alcohol synthesis [7] [8]. Installation of the Boc group proceeds through reaction of the amino substrate with di-tert-butyl dicarbonate under mildly basic conditions, typically employing triethylamine or sodium bicarbonate as the base [7].

    The Boc protection mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the dicarbonate reagent, forming a tetrahedral intermediate that subsequently eliminates tert-butyl carbonate [7]. The resulting carbamate linkage exhibits remarkable stability under basic conditions and most nucleophilic reaction environments, making it ideally suited for the alkaline conditions required in Williamson ether formation reactions [7].

    Deprotection of the Boc group occurs through treatment with trifluoroacetic acid under mild acidic conditions [7]. The mechanism involves protonation of the carbamate oxygen, leading to elimination of a tert-butyl carbocation and formation of an unstable carbamic acid intermediate [7]. Subsequent decarboxylation liberates carbon dioxide and regenerates the free amino group [7].

    Benzyloxycarbonyl Protection Methodology

    The benzyloxycarbonyl (CBz) protecting group provides an orthogonal protection strategy that complements Boc methodology [9] [10]. Installation proceeds through reaction with benzyl chloroformate or benzyl succinimidyl carbonate under basic conditions [9]. The CBz group exhibits stability under acidic conditions but can be removed through catalytic hydrogenation using palladium on carbon under hydrogen atmosphere [9].

    This orthogonal reactivity pattern proves particularly valuable in complex synthetic sequences where multiple protection/deprotection cycles are required [9]. The CBz protecting group remains intact during Boc deprotection with trifluoroacetic acid, enabling selective manipulation of different amino functionalities within the same molecule [9].

    9-Fluorenylmethoxycarbonyl Protection Approach

    The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers base-labile protection that complements acid-labile strategies [11] [12]. Installation utilizes Fmoc chloride or Fmoc succinimidyl carbonate under weakly basic conditions [12]. The Fmoc group demonstrates exceptional stability under acidic conditions but undergoes rapid deprotection in the presence of primary or secondary amines, particularly piperidine [11] [12].

    The base-catalyzed deprotection mechanism involves abstraction of the acidic fluorenyl proton, leading to β-elimination and formation of dibenzofulvene, carbon dioxide, and the free amino group [11]. This mild deprotection process proceeds without affecting acid-sensitive functionalities, making Fmoc protection particularly valuable in multistep synthetic sequences [12].

    Simultaneous Protection Strategies

    Recent advances have explored cyclic sulfamidite protection for simultaneous protection of 1,2-amino alcohol and 1,3-amino alcohol functionalities [13] [14]. This approach proves particularly relevant for Amino-PEG5-alcohol synthesis where both amino and hydroxyl groups require protection during chain assembly reactions [13].

    The cyclic sulfamidite protecting group can be removed under exceptionally mild and neutral conditions using thiophenol as the deprotecting agent [13]. This methodology demonstrates broad functional group compatibility, including substrates bearing Z-enyne structures without loss of double-bond stereochemistry [13]. The mild deprotection conditions minimize side reactions and functional group migration that can complicate traditional acidic or basic deprotection protocols [13].

    Biocatalytic Approaches

    Biocatalytic methodologies represent an emerging and powerful approach for Amino-PEG5-alcohol functionalization, particularly for creating bioconjugates and specialized derivatives. These enzyme-catalyzed processes operate under mild, physiologically relevant conditions while exhibiting remarkable selectivity and efficiency.

    Transglutaminase-Mediated Conjugation Techniques

    Microbial Transglutaminase Catalysis

    Microbial transglutaminase derived from Streptomyces mobaraensis represents the most significant biocatalytic tool for Amino-PEG5-alcohol conjugation applications [15] [16] [17]. This enzyme catalyzes the formation of isopeptide bonds between γ-carboxamide groups of glutamine residues and ε-amino groups of lysine residues, with the simultaneous release of ammonia [17].

    The transglutaminase reaction mechanism proceeds through a two-step process involving a cysteine-histidine-aspartic acid catalytic triad [17] [18]. In the first step, the active-site cysteine residue reacts with the γ-carboxamide group of a glutamine substrate, forming a thioacyl-enzyme intermediate and releasing ammonia [17]. The second step involves nucleophilic attack by a primary amine, resulting in covalent attachment of the amine-containing donor to the glutamine acceptor and regeneration of the catalytic cysteine [17].

    Microbial transglutaminase exhibits several advantages over mammalian isoforms for Amino-PEG5-alcohol applications [19] [20]. The enzyme demonstrates calcium-independent activity and operates effectively across a broad pH range (6-8) at physiological temperatures [19]. Additionally, microbial transglutaminase shows broader substrate specificity compared to tissue-derived enzymes, accepting diverse primary amine substrates including PEG-amine derivatives [19].

    Site-Specific Protein Modification Protocols

    Recent research has demonstrated the utility of transglutaminase-mediated PEGylation for creating site-specific Amino-PEG5-alcohol protein conjugates [15] [21]. The methodology employs monodisperse Boc-PEG-amine derivatives as substrates for enzymatic conjugation to specific glutamine residues in target proteins [15].

    Experimental protocols typically utilize 50 μM Amino-PEG5-alcohol derivative, 0.5 units/mL microbial transglutaminase, 5 mM calcium chloride, 2.5 mM dithiothreitol, and 100 mM Tris buffer at pH 8.3, with reaction temperatures maintained at 37°C for 30 minutes [22]. These conditions achieve efficient conjugation while minimizing protein denaturation and side reactions [22].

    The site-selectivity of transglutaminase-mediated modifications depends on the accessibility and local environment of glutamine residues within the target protein [23] [21]. Crystallographic studies reveal that steric accessibility represents the primary determinant of modification sites, with glutamines located in flexible loop regions or unstructured domains showing preferential reactivity [23] [21]. This selectivity pattern enables predictable modification of specific sites based on protein structure analysis [21].

    Optimization of Conjugation Efficiency

    Several strategies have been developed to enhance the efficiency of transglutaminase-mediated Amino-PEG5-alcohol conjugation [24] [25]. Substrate peptide engineering approaches involve incorporating specific glutamine-containing sequences that serve as preferred transglutaminase substrates [26]. For example, the peptide sequence AQQIVM demonstrates exceptional reactivity with guinea pig liver transglutaminase, enabling dual and site-specific PEG incorporation [26].

    Reaction engineering approaches focus on optimizing enzyme concentration, substrate ratios, and reaction conditions to maximize conjugation yields [27] [24]. Studies demonstrate that PEG-to-protein ratios of 10-50:1 typically provide optimal results, while enzyme concentrations of 0.1-1.0 units/mL ensure efficient catalysis without excessive protein crosslinking [27].

    Advanced Bioconjugation Strategies

    Recent innovations have explored dual enzymatic approaches combining transglutaminase catalysis with complementary enzyme systems [25]. For example, endoglycosidase treatment can be used to trim N-linked glycans on target proteins, reducing steric hindrance around reactive glutamine residues and enhancing transglutaminase accessibility [25].

    Click chemistry integration represents another promising avenue for Amino-PEG5-alcohol bioconjugation [28]. Azide-functionalized PEG derivatives can be conjugated to proteins via transglutaminase, followed by copper-catalyzed azide-alkyne cycloaddition with alkyne-bearing cargo molecules [28]. This two-step approach enables modular construction of complex bioconjugates with precise control over stoichiometry and positioning [28].

    The transglutaminase-catalyzed bioconjugation of Amino-PEG5-alcohol derivatives offers several distinct advantages over chemical conjugation methods [20]. The enzymatic approach operates under mild, aqueous conditions that preserve protein structure and biological activity [20]. Additionally, the site-selectivity of transglutaminase enables creation of homogeneous conjugates with defined substitution patterns, contrasting with the heterogeneous mixtures typically obtained through chemical modification strategies [20].

    Industrial Applications and Scale-Up Considerations

    Transglutaminase-mediated conjugation has found significant industrial applications in food processing and pharmaceutical manufacturing [29] [30]. The enzyme's ability to crosslink proteins and create novel functional materials has led to its widespread adoption in developing protein-based hydrogels, edible films, and functional food ingredients [29] [30].

    Scale-up considerations for Amino-PEG5-alcohol conjugation include enzyme stability, cost-effectiveness, and product recovery [31]. Microbial transglutaminase demonstrates excellent stability under industrial processing conditions and can be produced cost-effectively through fermentation processes [31]. Product recovery typically involves precipitation techniques or chromatographic methods designed to separate conjugated products from unreacted starting materials [31].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    -2

    Exact Mass

    237.1576

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Last modified: 08-15-2023
    1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
    2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
    3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
    4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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